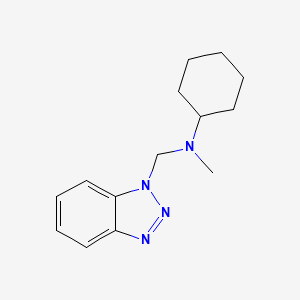

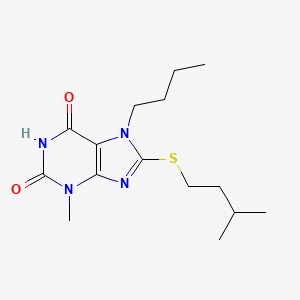

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzotriazole derivatives, such as the one you mentioned, are often used in various fields due to their unique chemical properties . They can act as corrosion inhibitors, antifreeze agents, and have applications in pharmaceuticals .

Molecular Structure Analysis

Benzotriazole derivatives generally have a benzene ring fused with a triazole ring . The exact structure of “N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine” would depend on the specific arrangement of these components.Chemical Reactions Analysis

Benzotriazole derivatives can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds . The specific reactions “N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine” would depend on its exact molecular structure . Benzotriazole derivatives can exhibit a wide range of properties due to the versatility of the benzotriazole moiety .Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Structural Analysis

N-(1H-1,2,3-Benzotriazol-1-ylmethyl) compounds have been synthesized through various chemical reactions, showcasing their diverse chemical reactivity and potential for forming complex structures. For instance, synthesis processes have led to the formation of compounds with variable coordination modes, as demonstrated in the study of triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole (Huang, Yang, Song Li, & L. Tang, 2016). Similarly, other studies have focused on creating and analyzing the structural properties of N-(1H-1,2,3-Benzotriazol-1-ylmethyl) derivatives, further highlighting their chemical versatility (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).

Coordination Chemistry and Complex Formation

The use of N-(1H-1,2,3-Benzotriazol-1-ylmethyl) derivatives in forming metal complexes has been a significant area of research. These compounds have been used as ligands to construct complexes with metals like zinc and mercury, demonstrating their strong coordination ability. The resulting structures often exhibit unique properties suitable for various applications, such as in material science or catalysis (C. Liu, Xu-Ning Wei, Qiu-Ying Huang, & Xiang-Ru Meng, 2016).

Biological and Medicinal Chemistry

Antibacterial and Antifungal Activities

N-(1H-1,2,3-Benzotriazol-1-ylmethyl) derivatives have been explored for their potential antibacterial and antifungal activities. These studies have led to the development of compounds that show promising results against various bacterial and fungal species, indicating their potential in pharmaceutical applications (Ritu Sharma, Pushkal Samadhiya, S. D. Srivastava, & S. Srivastava, 2011).

Phototransformation and Environmental Degradation

The study of 1H-benzotriazole, a closely related compound, in environmental contexts has revealed insights into its phototransformation mechanisms. Understanding these mechanisms is crucial for assessing the environmental impact and degradation pathways of these compounds in aquatic environments, which can have implications for their use and management (Langping Wu, Shamsunnahar Suchana, R. Flick, et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-17(12-7-3-2-4-8-12)11-18-14-10-6-5-9-13(14)15-16-18/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYDYJVYNMNHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)

![1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2450541.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450546.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2450549.png)

![6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2450554.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)